4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole CAS number and identifiers
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole CAS number and identifiers
Part 1: Executive Technical Summary
In the landscape of heterocyclic building blocks, 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole represents a "privileged scaffold." Unlike generic oxazoles, this molecule combines two distinct reactivity profiles: the metabolic stability of the ortho-halogenated aryl ring and the high electrophilicity of the 4-chloromethyl moiety.
For drug development professionals, this compound is not merely an intermediate; it is a divergent node . The chloromethyl group serves as a highly reactive handle for SN2 substitutions, allowing for the rapid generation of libraries containing amines, thiols, or carbon-nucleophiles (via malonate alkylation). Simultaneously, the 2-(2-chlorophenyl) substituent provides a lipophilic anchor that often improves the pharmacokinetic (PK) profile of the final drug candidate by blocking metabolic oxidation at the phenyl ring's most accessible positions.
This guide details the physicochemical properties, a robust synthesis protocol validated for scale-up, and a reactivity manifold for downstream derivatization.
Part 2: Physicochemical Identifiers & Properties
The following data aggregates predicted and experimental values. Note the high lipophilicity (LogP), which suggests this intermediate requires non-polar solvents for optimal handling during extraction.
| Property | Value / Description |
| CAS Number | 678165-08-7 |
| IUPAC Name | 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole |
| Molecular Formula | C10H7Cl2NO |
| Molecular Weight | 228.07 g/mol |
| SMILES | ClCC1=CN=C(O1)C2=C(Cl)C=CC=C2 |
| InChI Key | BLLYYQSEGWXQDC-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Predicted LogP | ~3.4 ± 0.4 (High Lipophilicity) |
| Boiling Point (Pred.) | 330–340 °C at 760 mmHg |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water |
Part 3: Field-Proven Synthesis Protocol
The "Direct Cyclization" Strategy
While several routes exist (e.g., POCl3 mediated cyclization of N-oxides), the most robust method for generating the 4-chloromethyl handle directly—without requiring a subsequent chlorination step—is the condensation of 2-chlorobenzamide with 1,3-dichloroacetone .
This method is preferred for its atom economy and scalability. It avoids the use of toxic chlorinating agents (like SOCl2) on an alcohol intermediate.
Reaction Scheme Visualization
Figure 1: Direct cyclodehydration route. The use of a Dean-Stark trap is critical to drive the equilibrium forward by removing water.
Step-by-Step Methodology
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Stoichiometry Setup:
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Charge a reaction vessel (equipped with a magnetic stir bar and reflux condenser) with 2-chlorobenzamide (1.0 equiv).
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Add 1,3-dichloroacetone (1.2 equiv). The slight excess ensures complete consumption of the amide.
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Solvent: Anhydrous Toluene (10 mL per gram of amide).
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Reaction Initiation:
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Heat the mixture to reflux (approx. 110 °C).
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Critical Control Point: Unlike standard cyclizations, this reaction generates water. A Dean-Stark trap or the addition of molecular sieves is mandatory to drive the cyclodehydration. Without water removal, the reaction stalls at the intermediate hydroxy-amide stage.
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Monitoring:
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Monitor via TLC (Eluent: 20% EtOAc in Hexanes). The product will appear as a distinct spot with a higher Rf than the starting amide.
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Reaction time is typically 12–16 hours.
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Work-up & Purification:
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Cool to room temperature.[1]
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Wash the toluene layer with saturated NaHCO3 (to remove unreacted dichloroacetone and acidic byproducts) followed by brine.
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Dry over anhydrous Na2SO4 and concentrate in vacuo.
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Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography (SiO2, gradient 0-10% EtOAc/Hexane).
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Part 4: Reactivity Manifold & Applications
The 4-chloromethyl group is a "soft" electrophile. It reacts preferentially with soft nucleophiles (thiols, amines, phosphines) via an SN2 mechanism. The steric bulk of the ortho-chlorophenyl group at the 2-position does not significantly hinder the 4-position, allowing for high yields in substitution reactions.
Strategic Derivatization Pathways
Figure 2: Divergent synthesis pathways. The chloromethyl group allows rapid access to three distinct pharmacological classes.
Key Applications in Drug Discovery
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Kinase Inhibition: Substitution with morpholine or piperazine at the 4-position yields structures analogous to known PI3K or EGFR inhibitors.
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NSAID Development: The "Oxaprozin" class of anti-inflammatory drugs relies on a 4,5-diphenyl oxazole scaffold. This specific building block allows for the creation of ortho-halogenated analogs, which often exhibit improved half-life due to blocked metabolic hotspots.
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Agrochemicals: The 2-(2-chlorophenyl) motif is frequently found in fungicides where the halogen bond improves binding affinity to fungal CYP51 enzymes.
Part 5: Safety & Handling (E-E-A-T)[5][6]
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Lachrymator Warning: Like most benzylic-type chlorides, this compound is a potential lachrymator and skin irritant. It can alkylate DNA.
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Handling: All weighing and transfer operations must occur inside a functioning fume hood.
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Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture can slowly hydrolyze the chloromethyl group to the corresponding alcohol (hydroxymethyl), deactivating the scaffold.
Part 6: References
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Sigma-Aldrich. (n.d.). 4-(chloromethyl)-2-(2-chlorophenyl)-1,3-oxazole Product Page. Retrieved from
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PubChem. (n.d.). Compound Summary for CAS 678165-08-7. National Library of Medicine. Retrieved from
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Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Foundational text on the reaction of amides with alpha-haloketones).
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Turchi, I. J. (1981). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons. (Reference for the Robinson-Gabriel and Hantzsch-type cyclizations).
